Cinnarizine is a piperazine derivative belonging to the class of antihistamines. It acts as an antagonist at the H1 receptor, blocking the action of histamine. While widely recognized for its therapeutic uses in managing vertigo and related symptoms, this analysis will focus on its physicochemical and mechanistic aspects. [, ]
(Z)-Cinnarizine-d8 is a deuterated derivative of cinnarizine, a compound known for its antihistamine and antiemetic properties. Cinnarizine itself is primarily used in the treatment of motion sickness and vestibular disorders. The deuterated form, (Z)-Cinnarizine-d8, is particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic pathways due to its isotopic labeling.
The compound can be synthesized through various chemical methods, with one notable patent detailing a multi-step synthesis process that enhances yield and purity significantly . The compound has a specific CAS number, 750512-44-8, and can be identified through various chemical databases such as PubChem and Chem960.
(Z)-Cinnarizine-d8 belongs to the class of piperazine derivatives. Its structural classification places it within the larger category of organic compounds that exhibit pharmacological activity, particularly as antihistamines.
The synthesis of (Z)-Cinnarizine-d8 typically involves a series of reactions starting from readily available precursors. One effective method includes the following steps:
Technical details on the reaction conditions, such as temperature, pressure, and catalysts used, are critical for optimizing yield and purity .
The molecular formula for (Z)-Cinnarizine-d8 is C26H28D2N2, with a molecular weight of approximately 368.51 g/mol. Its structure features a piperazine ring connected to a phenyl group and an alkene chain, which contributes to its biological activity.
(Z)-Cinnarizine-d8 undergoes various chemical reactions typical for piperazine derivatives, including:
These reactions are essential for modifying the compound's pharmacological properties or for synthesizing analogs with improved efficacy .
The mechanism of action for (Z)-Cinnarizine-d8 primarily involves antagonism at histamine H1 receptors, which leads to reduced vestibular sensitivity and decreased nausea. The presence of deuterium does not significantly alter this mechanism but allows researchers to trace metabolic pathways using mass spectrometry techniques.
Studies have shown that cinnarizine acts centrally in the brain's vestibular system, inhibiting signals that lead to motion sickness. The isotopic labeling aids in understanding how the drug is metabolized in vivo without interference from non-labeled compounds .
Relevant analyses such as NMR spectroscopy confirm the structure and purity of (Z)-Cinnarizine-d8 through characteristic peaks corresponding to its molecular framework .
(Z)-Cinnarizine-d8 has several applications in scientific research:
(Z)-Cinnarizine-d8 is a deuterated analog of the well-established antihistaminic and calcium channel-blocking drug cinnarizine, distinguished by the strategic replacement of eight hydrogen atoms with deuterium isotopes. The compound's core structure consists of a diphenylmethyl group linked to a piperazine ring, which is further substituted with a (Z)-configured cinnamyl moiety (trans-1,3-diphenylprop-2-en-1-yl). The specific molecular formula is C₂₆H₂₀D₈N₂, resulting in a molecular weight of 376.56 g/mol, as confirmed by high-resolution mass spectrometry [2] [4].
Deuterium labeling occurs at the piperazine ring, specifically at positions 2,2,3,3,5,5,6,6-octadeuterio, creating a symmetrical substitution pattern that maintains the molecule's overall geometry while altering its vibrational and bonding characteristics. This isotopic labeling is substantiated by characteristic shifts in nuclear magnetic resonance (NMR) spectra, where proton signals corresponding to the piperazine ring (typically appearing at δ 2.5–3.5 ppm) are significantly attenuated. Fourier-transform infrared (FTIR) spectroscopy further validates structural integrity through preserved functional group signatures, including C=N stretches at 1600 cm⁻¹ and aromatic C-H bends near 700 cm⁻¹, while mass spectrometry confirms the +8 amu mass shift [4] [5] [9]. The Z-configuration of the cinnamyl side chain is confirmed by a distinct coupling constant (J = 10–12 Hz) in ¹H-NMR, consistent with cis-oriented vinyl protons [2].
Table 1: Key Identifiers of (Z)-Cinnarizine-d8
Property | Value/Descriptor | Confirmation Method |
---|---|---|
CAS Registry Number | 1185242-27-6 | Regulatory documentation |
Molecular Formula | C₂₆H₂₀D₈N₂ | HRMS, elemental analysis |
Molecular Weight | 376.56 g/mol | Mass spectrometry |
Isotopic Purity | >95% | Quantitative NMR, LC-MS |
Configuration | (Z)-isomer | ¹H-NMR coupling constants |
IUPAC Name | 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine | Systematic nomenclature |
The synthesis of (Z)-Cinnarizine-d8 employs post-synthetic deuteration strategies to ensure regiospecific labeling while preserving the Z-configuration of the cinnamyl group. The primary pathway involves catalytic H/D exchange using deuterium oxide (D₂O) under basic conditions or reductive deuteration of a precursor alkene using deuterium gas (D₂) over palladium catalysts. Alternatively, a more efficient two-step synthesis utilizes non-deuterated (Z)-cinnarizine as the starting material, subjected to base-catalyzed exchange with D₂O at elevated temperatures (80–100°C) in dimethyl sulfoxide (DMSO), followed by purification via preparative high-performance liquid chromatography (HPLC) [4] [9].
Deuterium incorporation efficiency critically depends on reaction duration, temperature, and catalyst selection. Prolonged reaction times (>72 hours) at 100°C with PtO₂ catalysts achieve >95% deuteration at the piperazine ring, as confirmed by LC-MS analysis showing [M+H⁺] ions at m/z 377.6. The integrity of the labile Z-configured double bond is maintained by conducting reactions under inert atmospheres (argon/nitrogen) to prevent isomerization to the thermodynamically stable E-isomer [5] [9]. Purification typically involves silica gel chromatography with deuterated solvents (e.g., CD₃OD/D₂O mixtures), ensuring isotopic purity while removing non-exchanged byproducts. Final characterization combines NMR (showing absence of piperazine ring proton signals), mass spectrometry, and chromatographic comparison against non-deuterated standards [4] [5].
Table 2: Deuterium Incorporation Methods and Efficiency
Method | Conditions | Deuteration Efficiency | Key Advantages |
---|---|---|---|
Catalytic H/D Exchange | D₂O, PtO₂, 100°C, 72h | 92–95% | High regioselectivity |
Reductive Deuteration | (Z)-Alkene precursor, D₂, Pd/C, 60°C, 48h | 88–90% | Preserves stereochemistry |
Base-Catalyzed Exchange | (Z)-Cinnarizine, DMSO/D₂O, KOH, 80°C, 96h | >95% | Utilizes commercial starting material |
(Z)-Cinnarizine-d8 exhibits distinct physicochemical behaviors attributable to deuterium's kinetic isotope effect (KIE), where C-D bonds exhibit ~6–10-fold greater stability than C-H bonds due to lower zero-point vibrational energy. The compound is a white crystalline powder with solubility profiles similar to non-deuterated cinnarizine: sparingly soluble in water (<0.1 mg/mL), moderately soluble in chloroform (∼15 mg/mL), and freely soluble in methanol (∼25 mg/mL) [4] [6]. Stability studies indicate robustness under ambient storage (2–8°C) for >24 months, with no detectable deuterium loss or isomerization. Accelerated degradation studies (40°C/75% RH) show <2% isotopic scrambling after 6 months, confirmed by LC-MS [9].
The kinetic isotope effect profoundly influences metabolic stability (discussed in Section 1.4) but minimally alters intrinsic chemical reactivity. In solution, (Z)-Cinnarizine-d8 maintains pH-dependent stability, with optimal integrity between pH 5–7. Under strong acidic conditions (pH < 2), protonation at the piperazine nitrogen occurs without deuterium exchange, while alkaline conditions (pH > 9) may induce racemization at the benzhydryl chiral center [4] [6]. Notably, deuterium enhances crystalline lattice stability, as evidenced by a 5–8°C increase in melting point compared to non-deuterated analogs, though exact values require further characterization [6].
Ion-pairing strategies enhance solubility for analytical applications; pairing with pamoic acid in THF/water mixtures forms hydrophobic salts that stabilize nanocrystals (100–200 nm diameter) during flash nanoprecipitation. These nanocrystals show suppressed Ostwald ripening due to deuterium-induced reductions in molecular mobility, improving colloidal stability [6].
Deuteration induces subtle but functionally significant differences between (Z)-Cinnarizine-d8 and its non-deuterated counterpart (C₂₆H₂₈N₂, MW 368.52 g/mol). Solubility analyses reveal a 15–20% reduction in aqueous solubility for the deuterated variant (0.08 vs. 0.10 mg/mL), attributable to strengthened hydrophobic interactions from C-D bonds. Conversely, organic solvent solubility increases by 10–15% due to enhanced lipophilicity, evidenced by a higher calculated logP (5.92 vs. 5.77) [3] [6].
Crystallinity differences manifest in X-ray diffraction patterns, where (Z)-Cinnarizine-d8 exhibits a 3% denser crystal lattice and 5% higher melting point, consistent with deuterium's mass effect on vibrational frequencies and intermolecular forces [6]. The kinetic isotope effect (KIE) profoundly impacts metabolic stability: In vitro hepatic microsome assays show a 2.5-fold longer half-life (t₁/₂) for the deuterated compound due to reduced CYP450-mediated N-dealkylation at the piperazine ring, where C-D bond cleavage is energetically disfavored [3] [6]. This metabolic resistance enhances its utility as an internal standard in mass spectrometry, eliminating chromatographic interference from non-deuterated cinnarizine or metabolites [4] [9].
Table 3: Comparative Properties of (Z)-Cinnarizine-d8 vs. Non-Deuterated Cinnarizine
Property | (Z)-Cinnarizine-d8 | Non-Deuterated Cinnarizine | Functional Implication |
---|---|---|---|
Molecular Weight | 376.56 g/mol | 368.52 g/mol | Mass spectrometry differentiation |
Aqueous Solubility | 0.08 mg/mL | 0.10 mg/mL | Reduced formulation bioavailability |
logP (Calculated) | 5.92 | 5.77 | Enhanced membrane permeability |
Metabolic t₁/₂ (Rat) | 8.2 ± 0.5 h | 3.3 ± 0.4 h | Extended in vivo half-life |
Melting Point | 128–130°C (predicted) | 123°C (measured) | Improved solid-state stability |
Analytically, (Z)-Cinnarizine-d8 is indispensable for quantifying endogenous cinnarizine levels via LC-MS/MS. Its near-identical chromatographic retention times allow co-elution with the non-deuterated analyte, while the +8 Da mass shift enables selective detection in selected reaction monitoring (SRM) transitions (e.g., m/z 377 → 202 vs. 369 → 202), ensuring precise quantification without isotopic interference [4] [9]. This precision underpins its role in bioequivalence studies and pharmacokinetic modeling, where it serves as a benchmark for absorption/distribution kinetics [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1